REACTION_CXSMILES
|
[Br:1]Br.[Cl:3][C:4]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([F:11])[C:5]=1[CH3:12]>C(Cl)(Cl)(Cl)Cl.[W]>[Cl:3][C:4]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([F:11])[C:5]=1[CH2:12][Br:1]
|
Name
|
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1F)F)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[W]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residual oil distilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CBr)C(=CC=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |